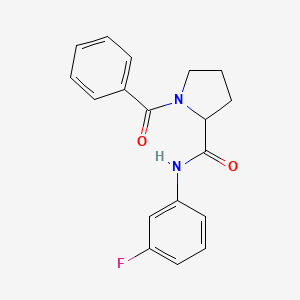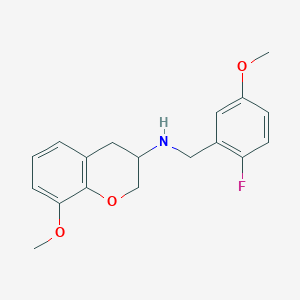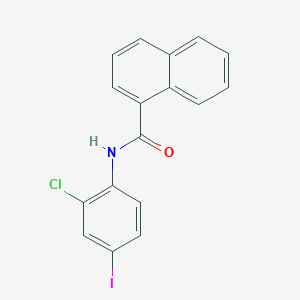![molecular formula C22H23NO B5976132 2-[benzyl(4-biphenylylmethyl)amino]ethanol](/img/structure/B5976132.png)
2-[benzyl(4-biphenylylmethyl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Benzyl(4-biphenylylmethyl)amino]ethanol, also known as BBE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BBE is a chiral compound, meaning it exists in two mirror-image forms.
作用機序
The mechanism of action of 2-[benzyl(4-biphenylylmethyl)amino]ethanol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-[benzyl(4-biphenylylmethyl)amino]ethanol has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-[benzyl(4-biphenylylmethyl)amino]ethanol has also been found to inhibit the activity of protein kinase C (PKC), an enzyme that plays a key role in cell signaling.
Biochemical and Physiological Effects:
2-[benzyl(4-biphenylylmethyl)amino]ethanol has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. 2-[benzyl(4-biphenylylmethyl)amino]ethanol has also been found to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments. 2-[benzyl(4-biphenylylmethyl)amino]ethanol has been found to exhibit low toxicity in in vitro and in vivo studies, indicating that it may be a safe compound for use in humans.
実験室実験の利点と制限
One advantage of using 2-[benzyl(4-biphenylylmethyl)amino]ethanol in lab experiments is its ability to form self-assembled monolayers on gold surfaces, making it a potential candidate for the development of new nanotechnology devices. One limitation of using 2-[benzyl(4-biphenylylmethyl)amino]ethanol in lab experiments is its chiral nature, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 2-[benzyl(4-biphenylylmethyl)amino]ethanol. One direction is the development of new pain medications based on the anti-inflammatory and analgesic properties of 2-[benzyl(4-biphenylylmethyl)amino]ethanol. Another direction is the development of new cancer treatments based on the ability of 2-[benzyl(4-biphenylylmethyl)amino]ethanol to inhibit the growth of cancer cells. Additionally, the study of 2-[benzyl(4-biphenylylmethyl)amino]ethanol's ability to form self-assembled monolayers on gold surfaces could lead to the development of new nanotechnology devices. Finally, further studies are needed to fully understand the mechanism of action of 2-[benzyl(4-biphenylylmethyl)amino]ethanol and its potential applications in various fields.
合成法
2-[benzyl(4-biphenylylmethyl)amino]ethanol can be synthesized through a multistep process, starting with the reaction of benzyl bromide with 4-biphenylylmethylamine to form benzyl(4-biphenylylmethyl)amine. This intermediate product is then reduced using sodium borohydride to form 2-[benzyl(4-biphenylylmethyl)amino]ethanol.
科学的研究の応用
2-[benzyl(4-biphenylylmethyl)amino]ethanol has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, 2-[benzyl(4-biphenylylmethyl)amino]ethanol has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. In drug discovery, 2-[benzyl(4-biphenylylmethyl)amino]ethanol has been studied for its ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments. In materials science, 2-[benzyl(4-biphenylylmethyl)amino]ethanol has been studied for its ability to form self-assembled monolayers on gold surfaces, making it a potential candidate for the development of new nanotechnology devices.
特性
IUPAC Name |
2-[benzyl-[(4-phenylphenyl)methyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO/c24-16-15-23(17-19-7-3-1-4-8-19)18-20-11-13-22(14-12-20)21-9-5-2-6-10-21/h1-14,24H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCSFMPFZAMTCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5424606 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5976059.png)
![5-(1-piperidinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B5976064.png)


![3-[(3,5-dichloro-2-hydroxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5976081.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5976084.png)

![1-benzyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B5976112.png)
![3-[2-(ethylthio)ethyl] 6-methyl 2,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B5976116.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]propanamide](/img/structure/B5976121.png)
![methyl N-{[3-hydroxy-1-(3-methylbenzyl)-2-oxo-3-piperidinyl]methyl}glycinate](/img/structure/B5976127.png)
![2-{[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5976138.png)
![2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[2-methyl-2-(4-morpholinyl)propyl]acetamide](/img/structure/B5976146.png)
![2-[4-isopropyl-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5976149.png)